REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([CH:13]=1)[NH2:12])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([Si:5]([CH3:18])([CH3:17])[O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:14])=[C:11]([NH2:12])[CH:13]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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5-(tert-butyl-dimethyl-silanyloxy)-2-nitro-aniline
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC=1C=CC(=C(N)C1)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.226 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered on Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 10 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel plug (40 ml) that
|
Type
|
WASH
|
Details
|
is washed with 600 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic filtrates are concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC(=C(C=C1)N)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 151.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |